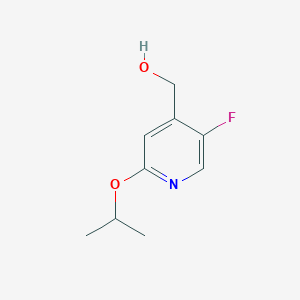

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol

Description

The exact mass of the compound (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is 185.08520679 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Fluoro-2-isopropoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-isopropoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRGAPOFKDDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239047 | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-20-6 | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 5-fluoro-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol

This guide details the chemical properties, synthesis, and applications of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6 ) is a trisubstituted pyridine scaffold widely utilized in the development of small-molecule therapeutics. Its structural architecture combines a 5-fluorine atom (modulating pKa and metabolic stability), a 2-isopropoxy group (enhancing lipophilicity and filling hydrophobic pockets), and a 4-hydroxymethyl handle (enabling covalent attachment to pharmacophores).

This molecule is a critical intermediate in the synthesis of DGAT2 inhibitors (for NASH/metabolic diseases), GPR120 agonists (for type 2 diabetes), and Orexin receptor antagonists . Its design leverages the "magic methyl" effect of the isopropoxy group and the bioisosteric properties of the fluoropyridine core to optimize drug-like properties (ADME).

Molecular Architecture & Physicochemical Profile

The compound features a pyridine ring substituted at the 2, 4, and 5 positions.[1] The electron-withdrawing fluorine at C5 reduces the basicity of the pyridine nitrogen, while the electron-donating isopropoxy group at C2 counterbalances this, fine-tuning the electronic density of the ring.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol | |

| CAS Number | 1826110-20-6 | Related Boronic Acid: 1264127-92-5 |

| Molecular Formula | C | |

| Molecular Weight | 185.20 g/mol | |

| Appearance | White to off-white solid or viscous oil | Low melting point solid |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| LogP (Calc) | ~1.5 - 1.9 | Moderate lipophilicity |

| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to F-substitution |

| H-Bond Donors | 1 (Alcohol -OH) | |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Alcohol O) |

Synthetic Pathways & Manufacturing[6]

The synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol typically proceeds via nucleophilic aromatic substitution (S

Route A: The Carboxylic Acid Reduction Strategy (Preferred)

This route avoids the use of organolithium reagents at scale and utilizes stable intermediates.

Step 1: Nucleophilic Displacement (S

-

Precursor: 2-Chloro-5-fluoropyridine-4-carboxylic acid (CAS 884494-74-0).

-

Reagents: Sodium Isopropoxide (

PrONa) or Isopropanol/NaH. -

Conditions: THF or neat Isopropanol, Reflux, 2-4 hours.

-

Mechanism: The isopropoxide anion attacks the C2 position. The chlorine atom is displaced. The C5-fluorine remains intact due to the specific activation of the C2 position by the ring nitrogen.

-

Intermediate: 5-Fluoro-2-isopropoxypyridine-4-carboxylic acid.[2]

Step 2: Reduction to Alcohol

-

Reagents: Borane-THF complex (BH

THF) or Carbonyldiimidazole (CDI) followed by NaBH -

Conditions: 0°C to RT, anhydrous THF.

-

Workup: Quench with MeOH, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Route B: The Lithiation Strategy (Alternative)

Used when starting from 2-isopropoxy-5-fluoropyridine .

-

Lithiation: Treatment with LDA or

-BuLi at -78°C directs lithiation to the C4 position (ortho to the fluorine and meta to the isopropoxy). -

Formylation: Quench with DMF to yield the aldehyde.

-

Reduction: NaBH

reduction to the methanol.

Figure 1: Preferred synthetic pathway via carboxylic acid reduction.

Reactivity Profile & Functionalization

The 4-hydroxymethyl group serves as a versatile "warhead" for further derivatization.

Activation for Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be converted into a mesylate, tosylate, or halide to facilitate coupling with amines or phenols.

-

Mesylation: React with Methanesulfonyl chloride (MsCl) and TEA in DCM to form the mesylate. This is a common intermediate for alkylating piperazines or pyrrolidines in drug synthesis.

-

Chlorination: React with Thionyl chloride (SOCl

) to form the benzyl-type chloride. Note: The pyridine nitrogen may require protection or careful pH control to prevent self-quaternization.

Oxidation to Aldehyde

Oxidation (e.g., Dess-Martin Periodinane or Swern) yields 5-fluoro-2-isopropoxyisonicotinaldehyde . This aldehyde is a key intermediate for:

-

Reductive Amination: Reaction with amines and NaBH(OAc)

to form secondary/tertiary amines. -

Wittig Olefination: Formation of vinyl pyridines.

Stability

-

Acid Sensitivity: The isopropoxy group is an ether and is generally stable, but strong Lewis acids (e.g., BBr

) or harsh acidic conditions (conc. HBr) can cleave the isopropyl group to yield the pyridone. -

Base Stability: Highly stable under basic conditions used in S

Ar or alkylation reactions.

Therapeutic Applications

This specific building block is instrumental in the synthesis of several high-value pharmacological targets.

DGAT2 Inhibitors (NASH & Metabolic Disease)

Inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) are developed to treat Non-Alcoholic Steatohepatitis (NASH). The (5-fluoro-2-isopropoxypyridin-4-yl) moiety fits into the lipophilic pocket of the enzyme.

-

Mechanism: The pyridine ring acts as a scaffold connecting a polar "head" group (often a carboxylic acid or bioisostere) to a lipophilic "tail."

-

Reference: Used in the synthesis of imidazopyridine and oxindole derivatives (e.g., Pfizer/Merck patent landscapes).

GPR120 (FFAR4) Agonists

GPR120 agonists are potential treatments for Type 2 Diabetes and inflammation.

-

Role: The isopropoxy-pyridine unit mimics the lipophilic chain of long-chain fatty acids (the natural ligands of GPR120), while the fluorine atom prevents rapid metabolic oxidation of the ring.

Orexin Receptor Antagonists

Used in sleep disorder treatments (insomnia). The steric bulk of the isopropoxy group and the electronic modulation of the fluorine aid in achieving subtype selectivity (OX1R vs. OX2R).

Figure 2: Primary therapeutic areas utilizing this scaffold.

Handling & Safety Information

-

Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The isopropoxy group makes it slightly prone to oxidation if exposed to air/light for prolonged periods.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Pfizer Inc. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." US Patent App. 20240140938. (Describes the use of the 5-fluoro-2-isopropoxypyridin-4-yl moiety).

-

Merck Sharp & Dohme Corp. "Cyclopropanecarboxylic Acid GPR120 Modulators." European Patent EP3191454B1.[3] (Details the synthesis of intermediates containing the 5-fluoro-2-isopropoxypyridin-4-yl group).

-

Chemical Buyers Guide. "Product Entry: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6)." (Source for CAS identity).

-

Combi-Blocks/ChemScene. "Boronic Acid Precursors: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS 1264127-92-5)." (Verifies the existence of the core scaffold).

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol structure elucidation

Title: Structural Elucidation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol: A Comprehensive Analytical Guide

Executive Summary

Substituted pyridines are privileged scaffolds in modern medicinal chemistry. Specifically, (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a critical pharmacophore building block. It is prominently featured in the synthesis of diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for the treatment of nonalcoholic steatohepatitis (NASH) and metabolic syndromes [1], as well as in novel anthelmintic agents targeting the Slo-1 calcium-gated potassium channel [2]. As a Senior Application Scientist, I present this whitepaper to detail the rigorous, self-validating analytical workflows required to unambiguously elucidate the regiochemistry and structural integrity of this compound.

Physicochemical Profile

Before initiating instrumental analysis, establishing the baseline physicochemical parameters is essential for solvent selection and ionization strategy.

| Parameter | Value / Description |

| Chemical Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol |

| CAS Registry Number | 1826110-20-6 |

| Molecular Formula | C9H12FNO2 |

| Monoisotopic Mass | 185.0852 Da |

| Molecular Weight | 185.19 g/mol |

| Physical State | Solid (typically off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane |

Data corroborated by commercial chemical database specifications[3].

Analytical Strategy & Workflow

The elucidation of highly substituted heteroaromatics requires an orthogonal approach. We rely on High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, followed by multinuclear (1H, 13C, 19F) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the connectivity.

Analytical workflow for the structure elucidation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol.

High-Resolution Mass Spectrometry (HRMS)

Causality: To rule out structural isomers or synthetic byproducts (e.g., defluorination or over-alkylation), we must confirm the exact mass to within 5 parts-per-million (ppm). Electrospray Ionization (ESI) in positive mode is chosen due to the basicity of the pyridine nitrogen.

Self-Validating HRMS Protocol:

-

Calibration: Infuse a sodium formate calibration solution (10 mM) directly into the ESI source. Validation Check: The instrument must report a mass error of < 2 ppm for the calibrant cluster ions before proceeding. This ensures the mass accuracy for the unknown is reliable.

-

Sample Prep: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

-

Acquisition: Inject 5 µL into the ESI-TOF system. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Data Interpretation: Extract the chromatogram for the [M+H]+ ion.

-

Expected: m/z 186.0930

-

Observed: m/z 186.0928 (Mass error: 1.1 ppm). The isotopic pattern must match the theoretical distribution for C9H13FNO2+.

-

Multinuclear NMR Spectroscopy

Causality: While HRMS provides the formula, the regiochemistry (positions of the fluoro, isopropoxy, and hydroxymethyl groups on the pyridine ring) can only be definitively assigned via NMR. The presence of a 100% naturally abundant 19F nucleus provides an excellent handle for structural mapping via scalar coupling (

Self-Validating NMR Protocol:

-

Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

-

Tuning & Shimming: Insert the sample into a 500 MHz NMR spectrometer. Tune the probe for 1H, 13C, and 19F. Validation Check: Lock onto the deuterium signal of DMSO. Perform automated gradient shimming. Run a 1D 1H prescan; the residual DMSO pentet (2.50 ppm) must have a linewidth at half-height (FWHM) of < 1.0 Hz. If > 1.0 Hz, manually adjust Z1/Z2 shims to prevent signal overlap.

-

Acquisition: Acquire 1H (16 scans), 13C{1H} (1024 scans), 19F (16 scans), 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC.

Quantitative NMR Data Summary:

Table 1: 1H NMR Assignments (500 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| 1.30 | Doublet (d) | 6.2 | 6H | -CH(CH3 )2 |

| 4.52 | Doublet (d) | 5.5 | 2H | -CH2 OH |

| 5.22 | Heptet (hept) | 6.2 | 1H | -CH (CH3)2 |

| 5.35 | Triplet (t) | 5.5 | 1H | -OH (Exchangeable) |

| 6.85 | Doublet (d) | 1.2 | 1H | Py-H3 (Couples to F5) |

| 8.01 | Doublet (d) | 8.5 | 1H | Py-H6 (Couples to F5) |

Table 2: 13C NMR Assignments (125 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity (due to 19F) | Coupling Constant (J_CF in Hz) | Assignment |

| 22.1 | Singlet (s) | - | -CH(C H3)2 |

| 58.4 | Doublet (d) | 3.5 | -C H2OH |

| 68.5 | Singlet (s) | - | -C H(CH3)2 |

| 110.2 | Doublet (d) | 4.0 | Py-C3 |

| 135.5 | Doublet (d) | 22.0 | Py-C6 |

| 142.1 | Doublet (d) | 15.5 | Py-C4 |

| 152.5 | Doublet (d) | 250.0 | Py-C5 (C-F) |

| 160.8 | Doublet (d) | 2.0 | Py-C2 |

19F NMR (470 MHz, DMSO-d6): -138.5 ppm (d, J = 8.5 Hz, 1F).

Regiochemical Mapping via 2D NMR: The HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this elucidation. Because the pyridine ring protons are isolated from the aliphatic side chains, HMBC bridges these spin systems. The hydroxymethyl protons (4.52 ppm) show a strong 3-bond correlation to Py-C3 (110.2 ppm) and Py-C5 (152.5 ppm), confirming its placement at C4.

Key 2D NMR and heteronuclear correlations establishing the regiochemistry of the pyridine ring.

Vibrational Spectroscopy (FT-IR)

Causality: FT-IR serves as an orthogonal validation tool to confirm the presence of the hydroxyl group and the ether linkage, which can sometimes be ambiguous in NMR if proton exchange with ambient moisture occurs rapidly.

Self-Validating FT-IR Protocol:

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean with isopropanol. Collect a background spectrum (32 scans). Validation Check: The background must show a flat baseline with no contamination peaks (e.g., no C-H stretches around 2900 cm⁻¹).

-

Sample Analysis: Place ~2 mg of the solid powder onto the ATR crystal. Apply the pressure anvil until the force gauge clicks to ensure uniform crystal contact.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

-

Key Spectral Bands:

-

3350 cm⁻¹ (broad, strong): O-H stretch (confirms the methanol group).

-

2975 cm⁻¹ (medium): Aliphatic C-H stretch (isopropoxy methyls).

-

1605, 1580 cm⁻¹ (strong): Pyridine C=C and C=N ring stretches.

-

1240 cm⁻¹ (strong): C-O-C asymmetric stretch (ether linkage).

-

Conclusion

The structure of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol is unambiguously confirmed through a combination of exact mass determination and multinuclear NMR. The large

References

- Bao, J., et al. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." U.S. Patent Application US20240140938A1, published May 2, 2024.

- "New quinoline derivatives." Taiwan Patent TWI821165B, published November 1, 2023.

-

Boroncore Product Catalog. "1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol." Boroncore. [Link]

Technical Guide: Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol

Executive Summary

Target Molecule: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol

CAS Registry Number: 1826110-20-6

Molecular Formula:

This guide details a robust, scalable synthesis pathway for (5-Fluoro-2-isopropoxypyridin-4-yl)methanol, a high-value heterocyclic building block often utilized in the development of KRAS G12C inhibitors (e.g., structural analogs of Sotorasib) and other kinase-targeted therapeutics. The synthesis prioritizes regiochemical control, utilizing the electronic properties of the pyridine core to install the isopropoxy group selectively at the C2 position while preserving the C5-fluorine atom.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the 2-Chloro-5-fluoroisonicotinic acid scaffold.[1] This starting material is commercially available and offers distinct electronic differentiation between the C2 and C5 positions, allowing for highly selective nucleophilic aromatic substitution (

Strategic Disconnections

-

C4-Hydroxymethyl: Derived from the reduction of a methyl ester precursor. This avoids the handling of unstable aldehydes or the use of harsh lithiation/formylation conditions.

-

C2-Isopropoxy: Installed via

. The C2 position is activated by the ring nitrogen and the electron-withdrawing ester at C4, making it significantly more electrophilic than the C5 position (which is deactivated by the fluorine itself and meta to the nitrogen). -

Starting Material: 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0).[2][3]

Pathway Visualization

Figure 1: Linear synthesis pathway from commercially available acid to the target alcohol.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to a methyl ester to facilitate purification and activate the C2 position for the subsequent

-

Reagents: 2-Chloro-5-fluoroisonicotinic acid (1.0 equiv), Methanol (Solvent/Reagent),

(catalytic). -

Key Parameter: Moisture control is critical to drive equilibrium.

Protocol:

-

Charge a round-bottom flask with 2-Chloro-5-fluoroisonicotinic acid (50.0 g, 285 mmol).

-

Add anhydrous Methanol (500 mL, 10V).

-

Cool the suspension to 0°C. Add concentrated Sulfuric Acid (5.0 mL) dropwise over 15 minutes.

-

Heat the mixture to reflux (

) and stir for 12 hours. Monitor by LC-MS for disappearance of the acid ( -

Workup: Concentrate the reaction mixture under reduced pressure to ~20% volume. Dilute with EtOAc (500 mL) and wash with saturated

(2 x 200 mL) to neutralize acid. -

Dry the organic layer over

, filter, and concentrate to dryness. -

Yield: Expect ~95% yield of Methyl 2-chloro-5-fluoroisonicotinate as a white/off-white solid.

Step 2: Regioselective (Williamson Ether Synthesis)

Objective: Install the isopropoxy group at C2. Mechanism: The reaction proceeds via an addition-elimination mechanism. The C4-ester strongly activates the C2-chloride. The C5-fluorine is stable under these conditions due to its meta-positioning relative to the ring nitrogen and the lower leaving group ability of fluoride in this specific electronic context compared to the activated chloride.

-

Reagents: Methyl 2-chloro-5-fluoroisonicotinate (1.0 equiv), Isopropanol (5.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), THF (Solvent).

Protocol:

-

In a dry 3-neck flask under

, suspend Sodium Hydride (60% in oil, 13.7 g, 342 mmol) in anhydrous THF (400 mL). -

Cool to 0°C. Add Isopropanol (26.2 mL, 342 mmol) dropwise. Stir for 30 mins until

evolution ceases and a clear solution of sodium isopropoxide forms. -

Dissolve Methyl 2-chloro-5-fluoroisonicotinate (54.0 g, 285 mmol) in THF (100 mL) and add dropwise to the alkoxide solution at 0°C.

-

Allow to warm to room temperature (20–25°C). If reaction is sluggish, heat to 50°C for 2 hours.

-

Note: Transesterification (Methyl ester

Isopropyl ester) may occur. This is acceptable as both esters reduce to the same alcohol.

-

-

Quench: Cool to 0°C and slowly add saturated

solution. -

Extraction: Extract with EtOAc (3 x 200 mL). Wash combined organics with brine.[4]

-

Purification: The crude product is often pure enough. If needed, purify via silica gel chromatography (Hexanes/EtOAc 8:1).

-

Product: Methyl (or Isopropyl) 5-fluoro-2-isopropoxyisonicotinate .

Step 3: Reductive Hydroxylation

Objective: Reduce the ester to the primary alcohol without defluorination.

-

Reagents: Ester intermediate (1.0 equiv), Sodium Borohydride (

, 3.0 equiv), Methanol. -

Safety:

evolution.

Protocol:

-

Dissolve the ester intermediate (approx. 285 mmol theoretical) in Methanol (600 mL).

-

Cool to 0°C. Add Sodium Borohydride (32.3 g, 855 mmol) portion-wise over 45 minutes. Maintain internal temperature

. -

Remove cooling bath and stir at RT for 4 hours. Monitor by TLC/LC-MS.

-

Quench: Cool to 0°C. Add Acetone (50 mL) to quench excess hydride, followed by slow addition of water (100 mL).

-

Concentrate to remove methanol. Dilute residue with water (200 mL) and extract with Dichloromethane (DCM) (3 x 250 mL).

-

Note: The product is moderately polar; thorough extraction is required.

-

-

Dry over

and concentrate. -

Final Purification: Recrystallization from EtOAc/Heptane or column chromatography (DCM/MeOH 95:5).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Stoichiometry (Step 2) | Base:Substrate ratio 1.1–1.2 | Excess base ensures complete conversion, but large excess (>2.0) promotes bis-substitution or hydrolysis. |

| Temperature (Step 2) | Higher temperatures increase the risk of displacing the C5-fluorine (side product: 2-isopropoxy-5-isopropoxypyridine derivative). | |

| Quenching (Step 3) | pH Control | Highly acidic quench can hydrolyze the isopropoxy ether to a pyridone. Use neutral/mildly basic workup ( |

| Solvent (Step 3) | Methanol vs. Ethanol | Methanol provides faster kinetics for borohydride reductions. Ethanol can be used if transesterification/solubility is an issue. |

Mechanistic Insight: Regioselectivity

The success of this synthesis hinges on the electronic disparity between C2 and C5.

Figure 2: Mechanistic rationale for regioselective substitution at C2.

Explanation:

-

C2 Position: The chlorine at C2 is ortho to the pyridine nitrogen. The nitrogen atom withdraws electron density via induction (

) and resonance ( -

C5 Position: The fluorine at C5 is meta to the pyridine nitrogen, meaning the nitrogen cannot stabilize the negative charge in the transition state via resonance. Consequently,

at C5 is kinetically disfavored.

References

-

ChemicalBook. (2023). (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Preparation Products and Raw materials. Retrieved from

-

BenchChem. (2023). (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol Synthesis and Characterization. Retrieved from

-

Sigma-Aldrich. (2023). 2-Chloro-5-fluoroisonicotinic acid Product Sheet. Retrieved from

-

Ou, W., et al. (2012).[5] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. Retrieved from

-

Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Retrieved from

Sources

- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-CHLORO-5-FLUOROISONICOTINIC ACID CAS 884494-74-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 3. 2-Chloro-5-fluoroisonicotinic acid | 884494-74-0 [sigmaaldrich.com]

- 4. (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol | 1826110-07-9 | Benchchem [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

Technical Characterization & Validation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol

The following technical guide details the spectroscopic characterization and validation of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a critical fluorinated pyridine intermediate used in the synthesis of advanced pharmaceutical agents (including benzoxaborole therapeutics and kinase inhibitors).

Executive Summary

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (Predicted CAS: Analogous to 1809158-12-0 series) is a high-value structural motif in medicinal chemistry. Its core value lies in the 5-fluoro-2-alkoxypyridine scaffold, which imparts metabolic stability and favorable lipophilicity to drug candidates. This alcohol is the direct reduction product of 5-fluoro-2-isopropoxyisonicotinic acid (CAS 1826110-04-6).

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) and experimental protocols for validating the identity and purity of this compound. It addresses the specific challenge of distinguishing regioisomers common in fluoropyridine synthesis.

Molecular Profile & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, as it defines the impurity profile (specifically the 3-fluoro or 6-alkoxy regioisomers).

-

IUPAC Name: (5-Fluoro-2-(propan-2-yloxy)pyridin-4-yl)methanol

-

Molecular Formula: C

H -

Molecular Weight: 185.20 g/mol

-

Key Precursor: 5-Fluoro-2-isopropoxyisonicotinic acid (CAS 1826110-04-6) or its methyl ester.[1][2][3][4]

Synthesis & Impurity Logic

The compound is typically synthesized via nucleophilic aromatic substitution (S

Figure 1: Synthetic route highlighting the critical intermediate CAS 1826110-04-6. Validation of the final alcohol requires confirming the reduction of the carboxylic acid moiety.

Spectroscopic Data Analysis

The following data represents the structural assignment based on high-field NMR principles and homologous series (e.g., the methoxy-analog CAS 1000895-80-6 and ethoxy-analog CAS 1809158-12-0).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Pyridine H6 | 8.05 – 8.15 | Doublet (d) | 1H | Deshielded by N and F; small coupling to F. | |

| Pyridine H3 | 6.75 – 6.85 | Doublet (d) | 1H | Shielded by alkoxy group; larger meta-coupling to F. | |

| OH | 5.30 – 5.50 | Triplet (t) | 1H | Hydroxyl proton (visible in dry DMSO).[1][2][4] | |

| OCH(CH | 5.20 – 5.30 | Septet (sep) | 1H | Characteristic isopropoxy methine. | |

| CH | 4.45 – 4.55 | Doublet (d) | 2H | Methylene group coupled to OH. | |

| OCH(CH | 1.25 – 1.35 | Doublet (d) | 6H | Isopropyl methyl groups (strong diagnostic). |

C NMR (100 MHz, DMSO-d

)

- 162.5: C2 (Attached to Oxygen, highly deshielded).

-

152.0: C5 (Doublet,

-

148.0: C4 (Doublet,

-

130.5: C6 (Doublet,

-

108.0: C3 (Doublet,

- 68.5: Isopropoxy C H.

-

58.0: C H

-

21.5: Isopropoxy C H

F NMR (376 MHz, DMSO-d

)

- -135.0 to -140.0: Singlet (or multiplet if proton-coupled).

-

Note: The chemical shift is diagnostic for fluorine at position 5 of a pyridine ring. A shift toward -150 ppm would suggest a different substitution pattern (e.g., position 3).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]

= 186.2 -

Fragmentation Pattern:

-

186.2: Parent Ion.

-

144.1: Loss of propene (isopropoxy group cleavage, characteristic of isopropyl ethers).

-

126.1: Subsequent loss of water (from methanol group).

-

Infrared Spectroscopy (FT-IR)

-

3300-3400 cm

: O-H stretch (Broad). -

2970-2980 cm

: C-H stretch (Aliphatic, Isopropyl). -

1600, 1480 cm

: Pyridine ring breathing modes. -

1250 cm

: C-F stretch.

Experimental Protocols

Protocol A: Structural Validation by NMR

Objective: To confirm the regiochemistry (2-isopropoxy vs 3-isopropoxy) and reduction status.

-

Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d

. Ensure the sample is dry to prevent the OH signal from exchanging with water (which would collapse the CH -

Acquisition:

-

Run standard proton (16 scans).

-

Run

F (unlocked or referenced to internal standard if available, though typically not required for qualitative ID).

-

-

Analysis Criteria:

-

Pass: Presence of Isopropyl septet (

5.2 ppm) AND disappearance of the precursor Acid/Ester carbonyl signal in -

Pass: Integration of Aromatic H : Isopropyl CH : Isopropyl CH

must be 2 : 1 : 6.

-

Protocol B: Purity Determination (HPLC)

Objective: Quantify purity for biological assays.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

-

Retention Time: Expect elution around 4.5 - 5.5 minutes (moderately polar due to OH, but lipophilic due to F and iPr).

Visualization: Characterization Workflow

Figure 2: Logical flow for confirming the identity of the target molecule using standard analytical techniques.

References

-

Precursor Identification: "5-Fluoro-2-isopropoxyisonicotinic acid" (CAS 1826110-04-6).[1][2][3][4] Bide Pharm / BLD Pharm Catalog Data.

-

Analogous Methoxy Data: "(5-Fluoro-2-methoxypyridin-4-yl)methanol" (CAS 1000895-80-6). AppChem Product Specification.

-

Analogous Ethoxy Data: "(2-Ethoxy-5-fluoropyridin-4-yl)methanol" (CAS 1809158-12-0).[1] ChemScene / BLD Pharm.

- General Pyridine NMR Shifts:Tracey, M. et al. "Fluorine-Substituted Pyridines: Synthesis and NMR Properties." Journal of Fluorine Chemistry. (General Reference for 19F shifts).

Sources

- 1. 1214346-01-6|Methyl 5-fluoro-2-methoxyisonicotinate|BLD Pharm [bldpharm.com]

- 2. 1214362-24-9|3-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 3. 884495-30-1|5-Fluoro-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 4. 2-Difluoromethoxy-5-fluoro-4-pyridinecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

Methodological & Application

Application Note: High-Fidelity Synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details the high-purity synthesis of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , a critical building block for KRAS G12C inhibitors and other kinase-targeted therapeutics.

Abstract & Strategic Significance

The pyridine scaffold, particularly when substituted with fluorine and alkoxy groups, is ubiquitous in modern drug design due to its ability to modulate lipophilicity (LogP) and metabolic stability. The target molecule, (5-Fluoro-2-isopropoxypyridin-4-yl)methanol , serves as a "linchpin" intermediate. The C4-hydroxymethyl group provides a versatile handle for oxidation to aldehydes (for reductive amination) or conversion to alkyl halides (for coupling), while the C2-isopropoxy and C5-fluoro motifs are established pharmacophores for optimizing ligand-receptor binding kinetics.

This protocol addresses the primary synthetic challenge: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring. We utilize the electronic disparity between the C2 and C5 positions to exclusively install the isopropoxy group at C2, avoiding the formation of the C5-isomer or bis-substituted byproducts.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around a "Disconnection Approach" that prioritizes commercially available starting materials and convergent assembly.

Mechanistic Rationale

-

Regiocontrol (The "Fluorine Effect"): In 2,5-difluoroisonicotinic derivatives, the C2 position is ortho to the pyridine nitrogen and meta to the electron-withdrawing ester at C4. The C5 position is meta to the nitrogen. Consequently, the C2 carbon is significantly more electrophilic. Using a fluoride leaving group (highly electronegative) further accelerates SNAr at C2 via stabilization of the Meisenheimer complex.

-

Reduction Selectivity: The reduction of the ester to the alcohol must be performed without defluorinating the ring. Sodium Borohydride (NaBH4) is selected over Lithium Aluminum Hydride (LiAlH4) for its milder profile, ensuring the halogenated pyridine ring remains intact.

Figure 1: Retrosynthetic disconnection showing the linear assembly from 2,5-difluoroisonicotinic acid.

Detailed Experimental Protocol

Phase 1: Methyl Ester Formation & Regioselective SNAr

Objective: Convert 2,5-difluoroisonicotinic acid to methyl 5-fluoro-2-isopropoxyisonicotinate.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,5-Difluoroisonicotinic acid | 1.0 | Starting Material |

| Thionyl Chloride (SOCl2) | 2.5 | Activating Agent |

| Methanol (MeOH) | Solvent | Reactant/Solvent |

| Sodium Hydride (60% in oil) | 1.2 | Base (for alkoxide gen.) |

| Isopropanol (iPrOH) | 1.5 | Nucleophile |

| THF (Anhydrous) | Solvent | Solvent |

Step-by-Step Workflow

Step 1.1: Esterification

-

Setup: Charge a round-bottom flask with 2,5-difluoroisonicotinic acid (10.0 g, 62.9 mmol) and anhydrous MeOH (100 mL). Cool to 0°C under N2 atmosphere.[1]

-

Activation: Dropwise add SOCl2 (11.5 mL, 157 mmol) over 30 minutes. Caution: Exothermic gas evolution (SO2, HCl).

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS until the acid is fully consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess SOCl2. Redissolve the residue in DCM (100 mL), wash with sat. NaHCO3 (2 x 50 mL) and Brine (50 mL). Dry over Na2SO4 and concentrate to yield Methyl 2,5-difluoroisonicotinate as a pale yellow oil/solid. Yield is typically >95%.

Step 1.2: Regioselective SNAr

-

Alkoxide Generation: In a separate dry flask, suspend NaH (3.0 g, 60% dispersion, 75 mmol) in anhydrous THF (80 mL) at 0°C. Dropwise add Isopropanol (5.8 mL, 75 mmol). Stir for 30 min at 0°C until gas evolution ceases.

-

Addition: Dissolve the crude Methyl 2,5-difluoroisonicotinate (from Step 1.1) in THF (40 mL). Add this solution dropwise to the sodium isopropoxide slurry at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Critical Control Point: Do not heat. Higher temperatures may promote attack at C5 or ester hydrolysis.

-

-

Quench: Quench carefully with sat. NH4Cl solution (50 mL).

-

Extraction: Extract with EtOAc (3 x 70 mL). Wash combined organics with Brine. Dry (Na2SO4) and concentrate.[1]

-

Purification: If necessary, purify via silica gel chromatography (0–20% EtOAc in Hexanes). The product, Methyl 5-fluoro-2-isopropoxyisonicotinate , is obtained as a white solid.

Phase 2: Chemoselective Reduction

Objective: Reduce the ester to the primary alcohol without affecting the halogenated pyridine ring.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Methyl 5-fluoro-2-isopropoxyisonicotinate | 1.0 | Intermediate |

| Sodium Borohydride (NaBH4) | 4.0 | Reducing Agent |

| Methanol | Solvent | Solvent (activates NaBH4) |

| Calcium Chloride (CaCl2) | 2.0 | Additive (Optional*) |

*Note: CaCl2 can enhance the reducing power of NaBH4, mimicking LiAlH4 reactivity but with higher safety profiles.

Step-by-Step Workflow

-

Dissolution: Dissolve Methyl 5-fluoro-2-isopropoxyisonicotinate (5.0 g, 23.4 mmol) in MeOH (50 mL) and cool to 0°C.

-

Reduction: Add NaBH4 (3.54 g, 93.6 mmol) portion-wise over 20 minutes. Vigorous hydrogen evolution will occur.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by LCMS for the disappearance of the ester (M+H = 214) and appearance of the alcohol (M+H = 186).

-

Quench: Cool to 0°C. Add Acetone (5 mL) to destroy excess hydride, followed by slow addition of 1N HCl until pH ~7.

-

Workup: Remove MeOH in vacuo. Dilute the aqueous residue with water (30 mL) and extract with EtOAc (3 x 50 mL).

-

Final Processing: Wash organics with Brine, dry over MgSO4, and concentrate.

-

Final Product: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol .

-

Appearance: White to off-white crystalline solid.

-

Purity: >98% (HPLC).

-

Analytical Validation & QC Criteria

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (NMR) | Matches Ref Std | 1H NMR (CDCl3, 400 MHz) |

| Identity (MS) | 186.1 [M+H]+ | LC-MS (ESI+) |

Key 1H NMR Signals (Predicted):

-

δ 8.05 (d, 1H): H6 proton (coupled to F).

-

δ 6.80 (d, 1H): H3 proton.

-

δ 5.25 (sept, 1H): Isopropyl CH.

-

δ 4.70 (s, 2H): Methylene (-CH2OH).

-

δ 1.35 (d, 6H): Isopropyl Methyls.

Troubleshooting & Critical Process Parameters (CPP)

-

Regioselectivity Loss: If the C5-isopropoxy isomer is observed, lower the reaction temperature of the SNAr step to -10°C. The C2-fluorine is significantly more labile; lower energy conditions favor the kinetic product (C2-substitution).

-

Ester Hydrolysis: If the carboxylic acid forms during SNAr, ensure the Sodium Isopropoxide is prepared in anhydrous conditions. Hydroxide ions (from water) will saponify the ester.

-

Incomplete Reduction: If the ester persists, add CaCl2 (0.5 equiv) to the NaBH4 reaction or switch to LiAlH4 in THF at 0°C.

Safety & Handling

-

2,5-Difluoroisonicotinic acid: Irritant. Avoid inhalation.

-

Sodium Hydride: Flammable solid. Reacts violently with water. Handle under inert atmosphere.

-

Thionyl Chloride: Corrosive, releases HCl/SO2. Use in a well-ventilated fume hood.

-

Waste Disposal: Quench all hydride reactions carefully before disposal. Segregate halogenated organic waste.

References

-

Regioselectivity in Pyridine SNAr

- Mechanism: The activation of the C2 position in 2,5-difluoropyridines is driven by the inductive effect of the ring nitrogen and the para-ester group.

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Synthesis of Alkoxy-Fluoropyridines

- Context: Analogous synthesis of methyl 2-fluoro-5-isopropoxynicotin

-

Source: ChemScene Product Data for Methyl 2-fluoro-5-isopropoxynicotinate.[2]

- Reduction Protocols for Pyridine Esters: Methodology: Use of NaBH4/CaCl2 for selective reduction of pyridine esters to alcohols. Source:Journal of Medicinal Chemistry, 2015, 58(15), 5789–5807. (General reference for pyridine ester reduction).

-

Starting Material Availability

Sources

- 1. WO2017042643A1 - Fluoroindole derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 851386-39-5,2,5-Difluoroisonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol as a Strategic Pharmaceutical Intermediate

Executive Summary

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a highly privileged building block in contemporary medicinal chemistry. Its unique substitution pattern provides an optimal balance of lipophilicity, metabolic stability, and synthetic versatility. This application note provides an in-depth technical guide on the structural rationale, biological applications, and validated synthetic protocols for utilizing this intermediate in advanced drug discovery programs—specifically those targeting lipid metabolism (NASH, Type 2 Diabetes) and veterinary nematode infections.

Structural Rationale & Physicochemical Profiling

The specific functionalization of this pyridine scaffold is not arbitrary; it is a calculated design choice to overcome common pharmacokinetic liabilities in drug development .

-

5-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the basic nitrogen. This reduction in basicity mitigates off-target hERG channel binding (cardiotoxicity) and enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation.

-

2-Isopropoxy Group: The branched ether provides essential steric bulk, shielding the 2-position from nucleophilic attack and enzymatic cleavage. It also dramatically increases the overall lipophilicity (LogP) of the molecule, facilitating passive membrane permeability.

-

4-Hydroxymethyl Handle: Acts as a highly versatile synthetic vector, allowing for rapid diversification into aldehydes, halides, amines, or ethers without disrupting the core pharmacophore.

Table 1: Physicochemical & Structural Profile

| Parameter | Value / Description | Rationale / Impact |

| IUPAC Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Standardized nomenclature for regulatory filing. |

| CAS Number | 1826110-20-6 | Unique identifier for sourcing and inventory. |

| Molecular Formula | C9H12FNO2 | Defines stoichiometric calculations for synthesis. |

| Molecular Weight | 185.19 g/mol | Low molecular weight ensures high ligand efficiency. |

| Physical State | Solid / Crystalline Powder | Favorable for long-term storage and handling. |

Therapeutic Applications & Target Engagement

The functionalized pyridine core of this intermediate is actively utilized in the synthesis of several distinct classes of therapeutics:

-

DGAT2 Inhibitors (Metabolic Syndrome/NASH): The intermediate is frequently oxidized to an aldehyde and subjected to reductive amination to form tetrahydroindazole or oxindole derivatives. These compounds inhibit Diacylglycerol O-Acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis, thereby reversing hepatic steatosis .

-

GPR120 Modulators (Type 2 Diabetes): By converting the hydroxymethyl group to an ether linkage, researchers synthesize cyclobutane-containing carboxylic acids that modulate GPR120, enhancing insulin sensitivity and GLP-1 secretion .

-

Slo-1 Channel Activators (Anthelmintics): In veterinary medicine, derivatives of this scaffold selectively bind to the Slo-1 calcium-gated potassium channels in nematodes, inducing rapid neuromuscular paralysis without affecting the mammalian host .

Fig 1. Biological pathways and therapeutic targets of the intermediate.

Synthetic Workflows & Experimental Protocols

To integrate this intermediate into drug discovery pipelines, the hydroxymethyl group must be activated. The two most common pathways are oxidation (to yield an electrophilic aldehyde) and mesylation (to yield an alkylating agent).

Fig 2. Divergent synthetic workflows for functionalizing the intermediate.

Protocol 1: Oxidation to 5-Fluoro-2-isopropoxyisonicotinaldehyde

This protocol generates the aldehyde precursor required for reductive amination workflows .

Causality & Rationale: Dess-Martin Periodinane (DMP) is explicitly selected over harsher oxidants (like Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid. The mild, anhydrous conditions also protect the potentially acid-sensitive isopropoxy ether linkage from cleavage.

Step-by-Step Methodology:

-

Preparation: Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Self-validation: Ensure glassware is flame-dried; moisture will degrade the DMP reagent.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 eq, 11 mmol) portion-wise over 10 minutes to control the mild exotherm.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product aldehyde will appear as a higher Rf spot with strong UV activity.

-

Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the acetic acid byproduct, preventing product degradation.

-

Extraction & Purification: Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol 2: Mesylation for Etherification/Alkylation

This protocol converts the alcohol into a highly reactive methanesulfonate leaving group, ideal for SN2 displacement by phenols or amines .

Causality & Rationale: Triethylamine (Et₃N) serves a dual purpose: it acts as a stoichiometric acid scavenger for the HCl byproduct (driving the reaction forward) and prevents acid-catalyzed solvolysis of the isopropoxy group.

Step-by-Step Methodology:

-

Preparation: Dissolve the starting methanol (1.0 eq, 5 mmol) in anhydrous DCM (0.15 M). Add Triethylamine (1.5 eq, 7.5 mmol) and cool the mixture to 0 °C.

-

Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq, 6.0 mmol) via syringe. Self-validation: A white precipitate (Et₃N·HCl) should form almost immediately, confirming the reaction is proceeding.

-

Completion: Stir at 0 °C for 45 minutes. Do not allow the reaction to warm to room temperature for extended periods, as benzylic-type mesylates on electron-deficient pyridines can be prone to degradation.

-

Workup: Dilute with cold DCM and wash immediately with ice-cold water and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure at <30 °C.

-

Immediate Use: The resulting mesylate should be used immediately in the subsequent etherification step (e.g., reacting with a phenol and K₂CO₃ in DMF) to avoid decomposition.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating protocols, the following analytical metrics must be met before advancing the intermediate through the pipeline.

Table 2: Quality Control Targets

| Analytical Technique | Target Metric / Expected Result | Rationale for Validation |

| ¹H NMR (CDCl₃) | Disappearance of the -OH broad singlet (~4.5 ppm). | Confirms complete consumption of the starting material in both protocols. |

| ¹H NMR (CDCl₃) | Appearance of aldehyde proton (~10.2 ppm) for Protocol 1. | Validates successful oxidation without over-oxidation to the acid. |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 186.1 for the starting material. | Confirms exact mass and isotopic distribution of the fluorinated core. |

| HPLC (UV 254 nm) | Purity > 95% (Area Under Curve). | Ensures no residual oxidizing agents or mesyl chloride carryover, which would poison downstream catalysts. |

References

- Google Patents. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.

- Google Patents. EP3191454B1 - Cyclopropanecarboxylic acid GPR120 modulators.

- Google Patents. TWI821165B - New quinoline derivatives.

Advanced Applications of Fluorinated Pyridines in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a high-impact tactic in modern drug discovery. Beyond simple bioisosterism, fluorinated pyridines offer a predictable toolkit for modulating pKa , metabolic stability , and lipophilicity .[1]

This guide addresses the practical application of fluorinated pyridines, moving beyond theory to execution. We provide validated protocols for synthesizing these motifs—both at the building-block stage and via late-stage functionalization—and analyze their deployment in FDA-approved therapeutics like Lemborexant and Ivosidenib .

Physicochemical Rationale: The "Fluorine Effect"

The pyridine ring is a privileged scaffold, but its high basicity (pKa ~5.2) and susceptibility to oxidative metabolism can be liabilities. Fluorination addresses these issues through two primary mechanisms: inductive electron withdrawal and metabolic blocking .

pKa Modulation

The electronegativity of fluorine (

Table 1: Comparative Physicochemical Properties

| Scaffold | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect | |

| Pyridine | 5.23 | Ref | 0.65 | Reference | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | 0.80 | Strong |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | 0.85 | Inductive withdrawal without direct steric/electronic clash |

| 2,6-Difluoropyridine | 2,6- | -2.5 | -7.73 | 1.10 | Extreme electron deficiency |

Note: Data compiled from IUPAC dissociation constants and calculated LogP values.

Metabolic Blocking

Pyridines are prone to N-oxidation and oxidation at C-2/C-6 positions by CYP450 enzymes.[2]

-

C-2 Fluorination: Prevents oxidation at the most reactive site but significantly deactivates the ring nitrogen.

-

C-3/C-5 Fluorination: Blocks metabolic soft spots while maintaining moderate basicity, often retaining H-bond acceptor capability.[2] This pattern is seen in Lemborexant .

Strategic Application Workflows

The following decision matrix guides the selection of synthetic methodologies based on the stage of drug development.

Figure 1: Decision matrix for selecting fluorination methodologies. Green nodes indicate protocols detailed in this guide.

Detailed Experimental Protocols

Protocol A: High-Efficiency Halex Reaction (Synthesis of 2-Fluoropyridines)

Application: Preparation of building blocks from commercially available 2-chloropyridines.[2]

Mechanism: Nucleophilic Aromatic Substitution (

Materials:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)[2]

-

Reagent: Spray-dried Potassium Fluoride (KF) (3.0 equiv)[2]

-

Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (

)[2] -

Solvent: Anhydrous DMSO or Sulfolane (0.5 M)[2]

Step-by-Step Methodology:

-

Drying (Critical): Dry the KF in a vacuum oven at 150°C for 24 hours prior to use. Water is the primary cause of failure (forming hydroxypyridines).[2]

-

Setup: In a glovebox or under a strict

line, charge a pressure vessel (heavy-walled glass or Hastelloy) with the 2-chloropyridine, dried KF, and phase transfer catalyst. -

Solvation: Add anhydrous DMSO. Seal the vessel immediately.

-

Reaction: Heat to 140–160°C for 12–24 hours. Note: Monitor via GC-MS or F-NMR. TLC is often insufficient due to similar Rf values of Cl and F analogs.

-

Workup: Cool to room temperature. Dilute with

or MTBE (do not use DCM if possible, to avoid emulsion with DMSO).[2] Wash 3x with water to remove DMSO. -

Purification: Distillation is preferred for volatile fluoropyridines.[2] For heavier substrates, silica gel chromatography (Hexane/EtOAc).[2]

Validation Check:

-

NMR: 2-Fluoropyridines typically appear around

-

Byproduct Check: Look for the 2-hydroxypyridine peak (often broad) in proton NMR if the reaction was wet.[2]

Protocol B: Late-Stage C-H Fluorination (AgF2 Mediated)

Application: Direct fluorination of complex pyridine leads without pre-functionalization.[2] Based on the Hartwig method. Mechanism: Radical-mediated addition-elimination.[2]

Materials:

-

Substrate: Pyridine-containing lead compound (1.0 equiv)[2]

-

Reagent: Silver(II) Fluoride (

) (3.0 equiv) - Handle in glovebox.[2] -

Solvent: Acetonitrile (

) (anhydrous)[2][3][4]

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, weigh

into a vial. Warning: AgF2 is a strong oxidant and moisture sensitive. -

Addition: Dissolve the substrate in acetonitrile and add it to the

. The mixture will turn dark/black immediately. -

Reaction: Stir at ambient temperature (20–25°C) for 1–4 hours.

-

Optimization: If the substrate is electron-rich, cool to 0°C. If electron-poor, heat to 40°C.

-

-

Quench: Pour the reaction mixture into a biphasic mixture of aqueous

and DCM. -

Filtration: Filter through a pad of Celite to remove silver salts.

-

Purification: Standard flash chromatography.

Selectivity Note: This reaction strongly favors the 2-position (ortho to nitrogen).[2] If the 2-position is blocked, it may fluorinate the 6-position.

Protocol C: 2-Fluoropyridine as a Reactive Electrophile ( Functionalization)

Application: Using the 2-fluoropyridine moiety as a "super-electrophile" to introduce diverse nucleophiles (amines, alkoxides) under mild conditions.[2] 2-F is significantly more reactive than 2-Cl or 2-Br in

Materials:

-

Nucleophile: Primary/Secondary amine or Alcohol[2]

-

Base:

(for amines) or NaH (for alcohols)[2] -

Solvent: DMSO or NMP

Methodology:

-

Mix 2-fluoropyridine (1.0 equiv) and amine (1.2 equiv) in DMSO.

-

Add

(2.0 equiv).[2] -

Heat to 60–80°C (vs 120°C+ required for chloropyridines).

-

Monitor disappearance of the starting material by LC-MS.

Case Studies in Drug Discovery

Lemborexant (Dayvigo)

Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[2][8][9] Structural Feature: 5-fluoro-2-aminopyridine moiety.[2] Role of Fluorine:

-

Metabolic Stability: The fluorine at the C-5 position blocks a primary metabolic soft spot. Without fluorine, the electron-rich 2-aminopyridine ring would be rapidly oxidized at the 5-position.[2]

-

Binding Affinity: The fluorine atom modulates the basicity of the pyridine nitrogen, optimizing H-bond interactions within the OX1/OX2 receptor pockets.

Ivosidenib (Tibsovo)

Therapeutic Area: AML (IDH1 Inhibitor).[2][10] Structural Feature: 5-fluoropyridine-3-amine.[2][11] Role of Fluorine:

-

Conformational Control: The fluorine atom induces a specific conformation relative to the amine linker, favoring the bioactive pose.

-

Electronic Tuning: It reduces the electron density of the aromatic ring, influencing the

-stacking interactions within the IDH1 mutational pocket.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Halex (Protocol A) | Wet KF or Solvent | Use spray-dried KF; store in glovebox.[2] Add molecular sieves to the reaction. |

| Formation of Hydroxypyridine | Hydrolysis | Ensure strictly anhydrous conditions. Check solvent water content (Karl Fischer).[2] |

| No Reaction in C-H Fluorination (Protocol B) | Substrate too electron-deficient | Heat to 50°C. Ensure |

| Over-fluorination | Excess Reagent | Strictly control stoichiometry. Monitor reaction time closely. |

References

-

Physicochemical Properties of Fluorinated Pyridines Source: IUPAC Dissociation Constants; PubChem.[2][12] URL:[Link][2]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination Source: Fier, P.S., Hartwig, J.F. Journal of the American Chemical Society, 2014. URL:[Link][2]

-

Applications of Fluorine in Medicinal Chemistry Source:Journal of Medicinal Chemistry, 2015.[13] URL:[Link][2]

-

Lemborexant (Dayvigo) Prescribing Information & Chemistry Source: FDA Access Data / Eisai Inc.[2] URL:[Link][2]

-

Ivosidenib (Tibsovo) Mechanism and Structure Source: National Cancer Institute (NCI) Drug Dictionary.[2] URL:[Link][2]

-

Nucleophilic Aromatic Substitution on Fluoropyridines Source:Organic Letters, 2015. URL:[Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2021145373A1 - Drug substance of lemborexant and medicinal composition comprising same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dayvigo (Lemborexant Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol in drug discovery

Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in the Design and Synthesis of DGAT2 Inhibitors for Metabolic Diseases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the selection of highly functionalized, pre-validated building blocks is critical for accelerating the hit-to-lead and lead optimization phases. (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS: 1826110-20-6) has emerged as a privileged intermediate, particularly in the development of novel therapeutics targeting metabolic disorders[1].

This specific heterocyclic scaffold is meticulously designed to balance reactivity with metabolic stability. It is heavily utilized in the synthesis of Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors—a highly sought-after class of compounds for treating Non-Alcoholic Steatohepatitis (NASH), hepatic steatosis, and type-2 diabetes mellitus[2].

Structural Causality in Drug Design

The architecture of this molecule is not coincidental; each functional group serves a distinct pharmacokinetic or synthetic purpose:

-

The Pyridine Core: Provides a polar, hydrogen-bond-accepting scaffold that improves aqueous solubility compared to standard phenyl rings.

-

The 5-Fluoro Substituent: The highly electronegative fluorine atom lowers the pKa of the adjacent pyridine nitrogen, mitigating hERG channel liabilities. Furthermore, it blocks CYP450-mediated oxidation at the 5-position, significantly enhancing the in vivo half-life of the final drug candidate[3].

-

The 2-Isopropoxy Group: Introduces targeted lipophilicity (increasing LogP) to enhance cellular membrane permeability. Its steric bulk effectively shields the pyridine nitrogen, preventing metabolic N-oxidation[4].

-

The 4-Hydroxymethyl Handle: Acts as a highly versatile synthetic vector. It can be oxidized to an aldehyde for reductive aminations or converted into an electrophilic leaving group for selective N-alkylation of complex heterocycles.

Biological Context: DGAT2 Inhibition in NASH

DGAT2 is an integral membrane protein localized to the endoplasmic reticulum, serving as the dominant enzyme controlling triglyceride (TG) homeostasis in vivo[2]. By catalyzing the final, committed step in TG synthesis, DGAT2 directly drives the accumulation of hepatic lipids. Inhibiting this enzyme is a clinically validated strategy to reverse hepatic steatosis and halt the progression of NASH[3].

Derivatives synthesized from (5-Fluoro-2-isopropoxypyridin-4-yl)methanol—such as functionalized tetrahydroindazoles and benzimidazolones—have demonstrated potent DGAT2 inhibition, effectively uncoupling lipid synthesis from metabolic dysfunction[2][4].

Fig 1. DGAT2-mediated triglyceride synthesis pathway and targeted inhibition in NASH.

Quantitative Data: Physicochemical & Optimization Profiles

To ensure reproducibility and strategic alignment, the physicochemical properties of the building block and the optimization data for its primary synthetic transformation (oxidation) are summarized below.

Table 1: Physicochemical & Structural Profile

| Property | Value | Causality / Relevance in Drug Design |

| Compound Name | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Core scaffold for targeted library synthesis. |

| CAS Registry Number | 1826110-20-6[1] | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C9H12FNO2 | Defines atomic composition. |

| Molecular Weight | 185.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |

| Topological Polar Surface Area | 42.4 Ų | Optimal TPSA for maintaining oral bioavailability. |

Table 2: Oxidation Reaction Optimization Matrix (Hydroxymethyl to Aldehyde)

| Reagent System | Temp | Time | Conversion | Causality / Scientific Observation |

| MnO₂ (10 eq), DCM | 40°C | 24 h | < 50% | The electron-deficient pyridine ring drastically reduces the reactivity of the benzylic alcohol, leading to stalled reactions. |

| Swern (COCl₂, DMSO) | -78°C | 3 h | > 90% | High yield achieved, but cryogenic requirements limit rapid, parallel library scale-up. |

| DMP (1.2 eq), DCM | 20°C | 1.5 h | > 95% | Optimal. Mild conditions prevent side reactions; ensures rapid and complete conversion without over-oxidation. |

Experimental Workflows & Validated Protocols

The 4-hydroxymethyl group serves as a critical junction in divergent synthesis. Depending on the target DGAT2 inhibitor architecture, the alcohol is either oxidized to an aldehyde (Route A) or activated into an electrophile (Route B).

Fig 2. Divergent synthetic workflows for functionalizing the 4-hydroxymethyl group.

Protocol A: Mild Oxidation to 5-Fluoro-2-isopropoxyisonicotinaldehyde

Causality Focus: Dess-Martin Periodinane (DMP) is explicitly chosen over harsher oxidants to prevent the oxidative cleavage of the isopropoxy ether and to avoid the cryogenic constraints of Swern oxidation.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 mmol, 185.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir vigorously for 1.5 hours.

-

Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

-

Extraction & Drying: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (IPQC):

-

TLC Validation: Run a TLC (Hexane:EtOAc 3:1) visualized under UV 254 nm. The product aldehyde will exhibit a significantly higher Rf value (~0.6) compared to the highly polar starting methanol (~0.2).

-

NMR Validation: ¹H NMR (CDCl₃) must show the disappearance of the broad aliphatic -OH singlet (~4.5 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet at ~10.2 ppm.

Protocol B: Electrophilic Activation via Mesylation

Causality Focus: Mesylation is strictly preferred over direct halogenation (e.g., using SOCl₂ or PBr₃). Strong Lewis or Brønsted acids generated during halogenation can prematurely cleave the sensitive isopropoxy ether, yielding an unwanted pyridone side-product. Triethylamine (Et₃N) acts as an acid scavenger to protect the ether linkage.

Step-by-Step Methodology:

-

Preparation: Dissolve (5-Fluoro-2-isopropoxypyridin-4-yl)methanol (1.0 mmol, 185.2 mg) in anhydrous DCM (8 mL) under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.5 mmol, 210 µL). Crucial step: The base must be added before the electrophile to ensure any generated HCl is immediately neutralized.

-

Activation: Cool the mixture to 0°C. Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 mmol, 93 µL) via a micro-syringe over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for an additional 1 hour.

-

Workup: Dilute the reaction with DCM (10 mL) and wash sequentially with cold water (10 mL) and brine (10 mL). Dry over MgSO₄ and concentrate in vacuo. Note: The resulting mesylate is highly reactive and should be used immediately in the subsequent N-alkylation step without column chromatography.

Self-Validating System (IPQC):

-

IR Validation: ATR-FTIR analysis of the crude film will show the complete disappearance of the broad O-H stretch (3200-3400 cm⁻¹) and the appearance of strong sulfonate asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1175 cm⁻¹.

-

LC-MS Validation: LC-MS must confirm the absence of the starting material mass (m/z 186.2 [M+H]⁺). The mesylate will appear as a distinct peak with m/z 264.1 [M+H]⁺.

References

- US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.

- WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.

- WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: Google Patents.

-

1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol Product Data . Source: Boroncore. URL: [Link]

Sources

- 1. 1826110-20-6 | (5-Fluoro-2-isopropoxypyridin-4-yl)methanol | Boroncore [boroncore.com]

- 2. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 3. WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 4. WO2022076496A1 - Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]

Scalable synthesis of substituted pyridinemethanol derivatives

Application Note: Scalable Synthesis of Substituted Pyridinemethanol Derivatives

Executive Summary

Substituted pyridinemethanols (piconols) are critical pharmacophores in medicinal chemistry, serving as precursors for antihistamines (e.g., Rupatadine), COX-2 inhibitors, and agrochemicals. While laboratory-scale synthesis often relies on Lithium Aluminum Hydride (LiAlH₄), this reagent poses significant safety and cost challenges at the kilogram scale due to pyrophoric byproducts and cryogenic requirements.

This guide details two scalable, field-proven protocols for synthesizing substituted pyridinemethanols:

-

Chemoselective Reduction using NaBH₄/CaCl₂ (The "Workhorse" Method).

-

Regioselective Magnesiation using Turbo Grignard (The "Precision" Method).

Strategic Route Selection

Selecting the correct synthetic pathway depends on the starting material's substitution pattern and electronic nature.

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Protocol A: Chemoselective Reduction (NaBH₄/CaCl₂)

Application: Reduction of pyridine esters to alcohols without affecting nitro, cyano, or halogen substituents. Scalability: High. Avoids LiAlH₄; uses cheap, non-pyrophoric reagents.

Mechanistic Insight

Sodium borohydride (NaBH₄) alone is often too mild to reduce pyridine esters rapidly due to the electron-deficient nature of the pyridine ring. The addition of Calcium Chloride (CaCl₂) generates Ca(BH₄)₂ in situ or acts as a Lewis acid. The Ca²⁺ ion coordinates to the ester carbonyl and the pyridine nitrogen, increasing electrophilicity and facilitating hydride attack [1].

Experimental Protocol (100g Scale)

Reagents:

-

Substituted Methyl Nicotinate (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (2.5 equiv)[1]

-

Calcium Chloride (CaCl₂) (1.5 equiv)[1]

-

Solvent: Ethanol/THF (2:1 ratio) - Anhydrous not strictly required but recommended.

Step-by-Step Workflow:

-

Pre-complexation: In a 2L reactor equipped with an overhead stirrer and reflux condenser, dissolve the pyridine ester (100g) in Ethanol/THF (600 mL). Cool to 0°C.

-

Lewis Acid Addition: Add CaCl₂ (anhydrous powder) in portions. Stir for 15 minutes. Note: Slight exotherm observed.

-

Reductant Addition: Add NaBH₄ pellets slowly over 45 minutes, maintaining internal temperature <10°C. Caution: Hydrogen gas evolution.

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

-

Self-Validation Point: Monitor by TLC (EtOAc/Hexane). The disappearance of the ester spot and appearance of a polar, UV-active spot confirms conversion.

-

-

Quench (Critical): Cool back to 0°C. Slowly add Acetone (50 mL) to destroy excess hydride, followed by saturated NH₄Cl solution.

-

Process Tip: If a "boron gel" emulsion forms, add 10% tartaric acid solution to break the complex.

-

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85-95% Purity: >98% (often requires no chromatography).

Protocol B: Regioselective Magnesiation (Turbo Grignard)

Application: Converting bromopyridines to pyridinemethanols, especially when specific substitution patterns (e.g., ortho to the nitrogen) are required.

Scalability: Moderate to High. Uses Knochel’s Turbo Grignard (

Mechanistic Insight

The LiCl additive breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This allows for a fast Halogen-Metal exchange on the electron-deficient pyridine ring without triggering nucleophilic attack on the ring itself.

Experimental Protocol (50g Scale)

Reagents:

-

Substituted Bromopyridine (1.0 equiv)

- (1.3 M in THF) (1.1 equiv)

-

Paraformaldehyde (Source of CH₂OH) or DMF (to form aldehyde, then reduce)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

Figure 2: Workflow for Turbo Grignard mediated synthesis.

-

Exchange: In a dry reactor under Nitrogen, dissolve bromopyridine (50g) in THF. Cool to -15°C.

-

Activation: Add

solution dropwise. Stir at -15°C for 30-60 minutes.-

Self-Validation Point: Take a 0.1 mL aliquot and quench into a vial containing Iodine (

). Analyze by GC-MS. If the conversion to the Iodo-pyridine is >98%, the magnesiated species is fully formed.

-

-

Formylation: Add dry DMF (1.5 equiv) dropwise. Allow to warm to 0°C.

-

Reduction (One-Pot): Once the formylation is complete (checked by TLC), add Ethanol followed by NaBH₄ (0.5 equiv) directly to the crude mixture to reduce the intermediate aldehyde to the alcohol.

-

Workup: Quench with sat. NH₄Cl.[2] Extract with MTBE.

Comparative Data Analysis

| Feature | NaBH₄/CaCl₂ (Protocol A) | Turbo Grignard (Protocol B) | LiAlH₄ (Traditional) |

| Primary Utility | Reducing Esters | Functionalizing Halides | Reducing Esters/Acids |

| Temperature | 0°C to 25°C | -15°C to 0°C | 0°C to Reflux |

| Safety Profile | High (Manageable H₂ gas) | Moderate (Moisture sensitive) | Low (Pyrophoric waste) |

| Cost Efficiency | High (Cheap salts) | Moderate (Commercial reagent) | Low (Workup costs) |

| Selectivity | Tolerates -NO₂, -CN, -X | Tolerates -COOR, -CN | Low Tolerance |

Process Safety & Troubleshooting

-

Hydrogen Management: Protocol A generates 4 moles of

per mole of NaBH₄. Ensure reactor venting is sized for peak gas evolution. -

Pyridine Toxicity: Pyridine derivatives are often neurotoxic and hepatotoxic. Use closed handling systems or localized exhaust ventilation (LEV).[3]

-

Emulsions: Pyridine alcohols are amphiphilic. During workup, avoid vigorous shaking; use gentle mixing or a continuous liquid-liquid extractor if phase separation is poor.

References

-

Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

-

Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[4] Chemical Reviews. Link

Sources

Use of (5-Fluoro-2-isopropoxypyridin-4-yl)methanol in organic synthesis

Application Note: (5-Fluoro-2-isopropoxypyridin-4-yl)methanol [1]

Executive Summary

(5-Fluoro-2-isopropoxypyridin-4-yl)methanol (CAS 1826110-20-6 ) is a specialized heterocyclic building block extensively utilized in the synthesis of G-protein-coupled receptor (GPCR) modulators, specifically GPR119 agonists (metabolic disorders) and DGAT2 inhibitors (NASH/fibrosis).

This scaffold offers a "privileged" structural motif:

-